
Dimethyl (11-bromoundecyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (11-bromoundecyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a brominated undecyl chain
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl (11-bromoundecyl)phosphonate can be synthesized through a multi-step process involving the bromination of undecyl alcohol followed by phosphonation. The general synthetic route involves:
Bromination: Undecyl alcohol is treated with phosphorus tribromide (PBr3) to yield 11-bromoundecanol.
Phosphonation: The brominated intermediate is then reacted with dimethyl phosphite in the presence of a base such as sodium hydride (NaH) to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and phosphonation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Dimethyl (11-bromoundecyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: The brominated chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the original compound.
Oxidation: Products include phosphonic acids or phosphonates.
Reduction: Products include the corresponding alkanes.
科学的研究の応用
Dimethyl (11-bromoundecyl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological systems.
Medicine: Investigated for its potential as a prodrug or in drug delivery systems.
Industry: Utilized in the development of flame retardants, plasticizers, and surfactants.
作用機序
The mechanism of action of dimethyl (11-bromoundecyl)phosphonate involves its interaction with molecular targets through its brominated and phosphonate functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the phosphonate group can form strong interactions with metal ions or enzymes. These interactions can modulate the activity of biological pathways or catalytic processes.
類似化合物との比較
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate compound used as a flame retardant and chemical warfare simulant.
Diethyl (11-bromoundecyl)phosphonate: Similar structure but with ethyl groups instead of methyl groups.
Dimethyl (10-bromodecyl)phosphonate: Similar structure but with a shorter alkyl chain.
Uniqueness
Dimethyl (11-bromoundecyl)phosphonate is unique due to its specific chain length and functional groups, which confer distinct reactivity and properties. Its brominated undecyl chain provides a balance between hydrophobicity and reactivity, making it suitable for various applications in synthesis and materials science.
特性
分子式 |
C13H28BrO3P |
|---|---|
分子量 |
343.24 g/mol |
IUPAC名 |
1-bromo-11-dimethoxyphosphorylundecane |
InChI |
InChI=1S/C13H28BrO3P/c1-16-18(15,17-2)13-11-9-7-5-3-4-6-8-10-12-14/h3-13H2,1-2H3 |
InChIキー |
SWGDEDITTJNGRA-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(CCCCCCCCCCCBr)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



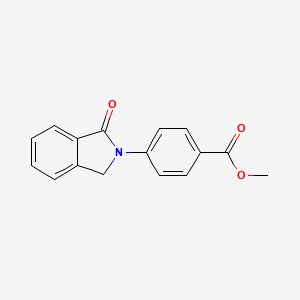
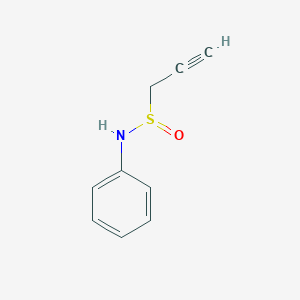
![4-{[(Pyridin-4-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14127283.png)
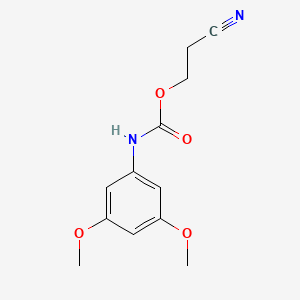
![4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14127289.png)
![N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14127313.png)

![methyl 7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-2-enoate](/img/structure/B14127328.png)
![methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14127338.png)

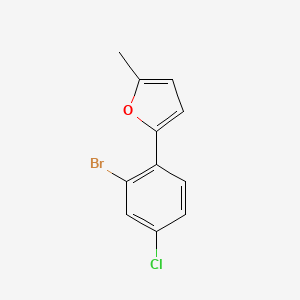
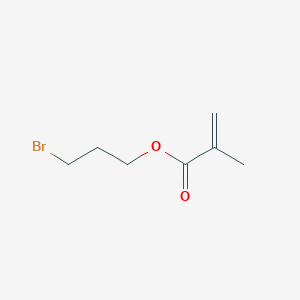
![Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester](/img/structure/B14127374.png)
